REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[N:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:10]=1[C:11]([O-:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C[NH3+])C=CC=CC=1.C(C(CC)CNC1N=CC=CC=1[C:34](OCC)=[O:35])C>>[CH2:1]([N:8]1[C:9]2[N:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:10]=2[C:11](=[O:13])[O:12][C:34]1=[O:35])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=O)[O-])C=CC(=N1)C.C1(=CC=CC=C1)C[NH3+]
|
Name
|
product
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CNC1=C(C(=O)OCC)C=CC=N1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(OC(C2=C1N=C(C=C2)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |